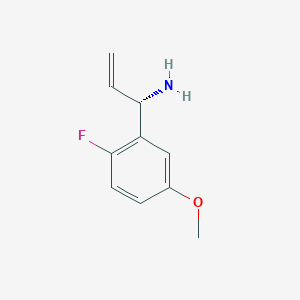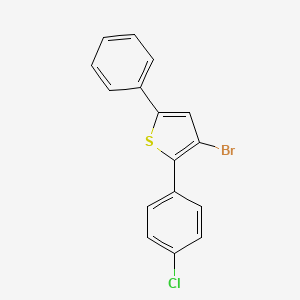
3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to the thiophene ring, making it a versatile molecule in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene typically involves the following steps:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to attach the phenyl group to the thiophene ring. The reaction involves the use of phenylboronic acid and a palladium catalyst in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove halogen atoms or to modify the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Phenylboronic Acid: Used in Suzuki-Miyaura coupling.
Thionyl Chloride: Used for chlorination.
Hydrogen Peroxide: Used for oxidation.
Lithium Aluminum Hydride: Used for reduction.
Major Products Formed
Substituted Thiophenes: Resulting from substitution reactions.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Reduced Thiophenes: Resulting from reduction reactions.
科学的研究の応用
3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the development of organic semiconductors and conductive polymers.
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes.
作用機序
The mechanism of action of 3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In material science, its electronic properties are exploited to develop semiconducting materials. In pharmaceutical research, its biological activity is studied to understand its interaction with molecular targets and pathways.
類似化合物との比較
Similar Compounds
2-Bromo-5-phenylthiophene: Lacks the chlorine atom on the phenyl ring.
3-Chloro-2-(4-bromophenyl)-5-phenylthiophene: Has the bromine and chlorine atoms swapped.
2-Phenylthiophene: Lacks both bromine and chlorine atoms.
Uniqueness
3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene is unique due to the specific arrangement of bromine, chlorine, and phenyl groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and properties.
特性
分子式 |
C16H10BrClS |
|---|---|
分子量 |
349.7 g/mol |
IUPAC名 |
3-bromo-2-(4-chlorophenyl)-5-phenylthiophene |
InChI |
InChI=1S/C16H10BrClS/c17-14-10-15(11-4-2-1-3-5-11)19-16(14)12-6-8-13(18)9-7-12/h1-10H |
InChIキー |
QNRMUNYQVHZAOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)C3=CC=C(C=C3)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'H-1,5'-Bipyrrolo[2,3-C]pyridine](/img/structure/B13054177.png)
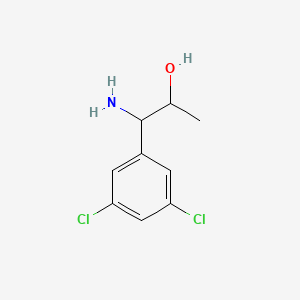
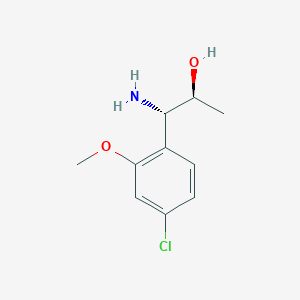
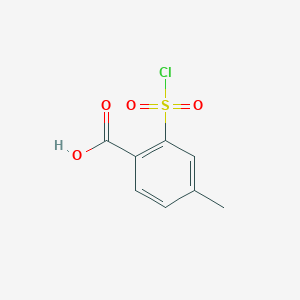

![Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate](/img/structure/B13054202.png)
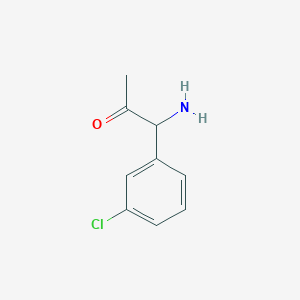

![N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13054213.png)
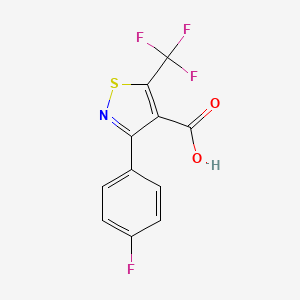
![Spiro[cyclohexane-1,3'-indoline]-5'-carboxylicacid trifluoroacetate](/img/structure/B13054220.png)

